Fispemifene [Z-2-{2-[4-(4-Chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol] is classified as a novel selective estrogen receptor modulator (SERM) [, , ]. SERMs are a class of compounds that interact with estrogen receptors, exhibiting agonist or antagonist activity depending on the specific tissue and receptor subtype [, ]. This selective action makes them valuable tools in scientific research, particularly in areas related to estrogen signaling and related pathologies.
Fispemifene exerts its effects by binding to estrogen receptors [, ]. Depending on the specific tissue and receptor subtype, it can act as either an agonist or antagonist of estrogen action. This tissue-selective activity is what defines fispemifene as a SERM. For example, in the prostate, fispemifene demonstrates anti-estrogenic effects by blocking estrogen-induced expression of progesterone receptor (PR) and Fos-related antigen 2 (Fra2) in the acinar epithelium [, ].
Fispemifene has shown promise in preclinical studies as a potential therapeutic agent for chronic nonbacterial prostatitis [, , ]. In animal models, it has demonstrated anti-inflammatory effects by reducing glandular inflammation and the number of inflamed acini in the prostate [, ]. These effects are thought to be mediated through its modulation of estrogen signaling pathways, as evidenced by its ability to decrease estrogen-induced biomarkers in the prostate [, ].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6